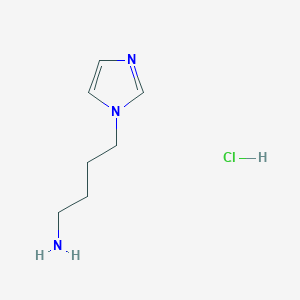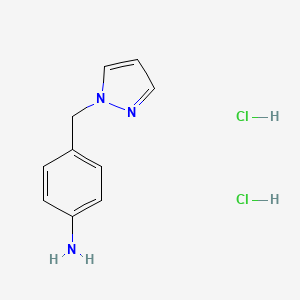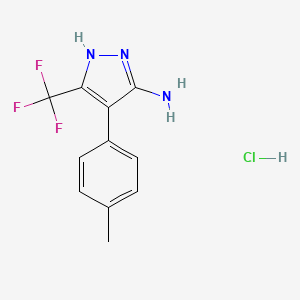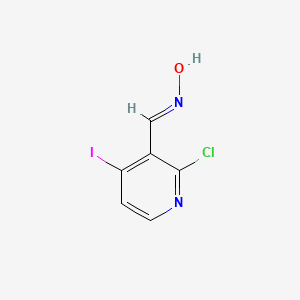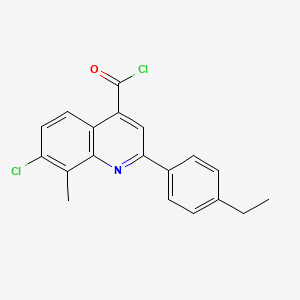
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
“7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C19H15Cl2NO . It is related to “7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid”, a product used for proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride”, has been a subject of interest in the field of organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride” is characterized by its molecular formula C19H15Cl2NO . The average mass of the molecule is 344.234 Da, and the monoisotopic mass is 343.053070 Da .Chemical Reactions Analysis
Quinoline and its derivatives, including “7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride”, have been synthesized using various protocols reported in the literature . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride” are characterized by its molecular formula C19H15Cl2NO . The average mass of the molecule is 344.234 Da, and the monoisotopic mass is 343.053070 Da .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- The study of chloro(ligand-C, N)triphenylphosphinepalladium(II) complexes, including those with 8-methylquinoline ligands, highlighted their solvolysis reactions in acetic acid solvent, leading to the formation of non-palladated ligands and dinuclear complexes. This work provides insights into the reactivity patterns and mechanisms of such complexes in the presence of lithium chloride (Ryabov, 1984).
- Another study investigated the reactions of thionyl chloride with 4-methylquinolines, demonstrating the formation of 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes. This research provides valuable information on the modes of product formation and their subsequent reactions (Al-Shaar et al., 1988).
- The reactions of several anilides with phosphoryl chloride were explored, leading to the creation of 2-chloromethyl-3-chloro-4-anilinoquinoline and related compounds. This study sheds light on the temperature-dependent reaction pathways and product formations (Fukuda et al., 1977).
- Research on the comparison of 8-methylquinoline and benzo[h]quinoline complexes of palladium(II) provided insights into the coordination chemistry and structural analysis of these complexes, contributing to the understanding of ligand-metal interactions and their implications for catalytic activities (Deeming et al., 1978).
Eigenschaften
IUPAC Name |
7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-3-12-4-6-13(7-5-12)17-10-15(19(21)23)14-8-9-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATWZMURFMACMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)

![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)


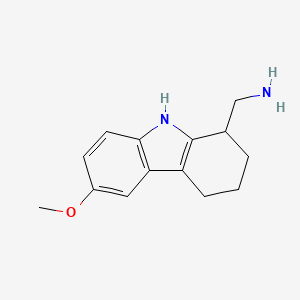

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)
![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)
